Pyrazineethanethiol

Catalog No.
S793796
CAS No.
35250-53-4
M.F
C6H8N2S
M. Wt
140.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazineethanethiol

CAS Number

35250-53-4

Product Name

Pyrazineethanethiol

IUPAC Name

2-pyrazin-2-ylethanethiol

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

InChI

InChI=1S/C6H8N2S/c9-4-1-6-5-7-2-3-8-6/h2-3,5,9H,1,4H2

InChI Key

QKVWBAMZPUHCMO-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)CCS

solubility

soluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

BETA-MERCAPTOETHYL PYRAZINE;FEMA 3230;FEMA NUMBER 3230;MERCAPTOETHYLPYRAZINE;2-PYRAZINE ETHANETHIOL;2-PYRAZINYLETHANETHIOL;(2-MERCAPTOETHYL)PYRAZINE;2-(2-MERCAPTOETHYL)PYRAZINE

Canonical SMILES

C1=CN=C(C=N1)CCS

The exact mass of the compound Pyrazineethanethiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, organic solvents, oilsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Pyrazineethanethiol (CAS 35250-53-4) is a high-impact, bifunctional heterocyclic thiol primarily procured for advanced savory flavor formulations and specialized organic synthesis. Structurally combining a pyrazine ring with an ethanethiol side chain, it bridges the roasted, nutty characteristics of pyrazines with the potent, meaty depth of thiols[1]. In industrial flavor applications, it is prized for its exceptionally low odor threshold (<0.1 ppb) and its ability to impart an authentic roasted pork character at trace concentrations [2]. Beyond sensory applications, its dual coordinating sites (nitrogen and sulfur) and reactive primary thiol make it a highly competent precursor in electrochemical sulfonyl fluoride synthesis and transition-metal ligand design workflows [3].

Attempting to substitute Pyrazineethanethiol with simpler thiols (such as 2-methyl-3-furanthiol) or standard alkylpyrazines (like 2-ethylpyrazine) fundamentally alters both sensory profiles and chemical reactivity [1]. Standard alkylpyrazines lack the thiol moiety required for extreme low-threshold meaty impact, requiring massive overdosing that introduces bitter off-notes and solvent load issues [2]. Conversely, common furanyl thiols default to a generic beef or broth profile rather than the targeted roasted pork signature provided by the pyrazine core [1]. In synthetic applications, the specific ethyl spacer between the pyrazine core and the thiol group prevents the steric hindrance and electronic deactivation seen in direct pyrazinethiols, ensuring high yields in oxidative couplings and S-formylations that fail with rigid or sterically encumbered analogs [3].

Sensory Potency: Odor Threshold vs. Standard Pyrazines

Pyrazineethanethiol is classified as a high-impact aroma chemical due to its extreme sensory potency. While standard flavor pyrazines like 2,3,5-trimethylpyrazine have odor thresholds around 1000 ppb, Pyrazineethanethiol boasts an odor threshold of <0.1 ppb [1]. This >10,000-fold difference allows formulators to achieve intense roasted and savory notes using fractionally smaller raw material volumes, avoiding the solvent load required by weaker alternatives[2].

Evidence DimensionOdor Threshold (ppb)
Target Compound Data<0.1 ppb
Comparator Or Baseline2,3,5-Trimethylpyrazine (~1000 ppb)
Quantified Difference>10,000-fold lower detection threshold
ConditionsDynamic olfactometry / aqueous dilution

Allows formulators to achieve intense roasted pork notes at trace dosing levels, drastically reducing raw material costs and preventing solvent off-notes.

Species-Specific Flavor Character vs. Furanyl Thiols

In the procurement of savory flavor impact compounds, specificity is critical. While 2-methyl-3-furanthiol (MFT) is the industry standard for generic beef and broth notes, Pyrazineethanethiol is uniquely identified as providing an 'excellent pork character' [1]. This differentiation is driven by the pyrazine ring's roasted Maillard-like profile combining with the thiol's meatiness, which cannot be replicated by blending MFT with standard pyrazines [1].

Evidence DimensionSpecies-characterization flavor profile
Target Compound DataRoasted pork / savory cabbage character
Comparator Or Baseline2-Methyl-3-furanthiol (Generic beef/broth character)
Quantified DifferenceDistinct species-specific flavor targeting
ConditionsSensory-directed flavor analysis in meat analogs (2 ppm evaluation)

Essential for procuring the correct character-impact compound for pork and poultry analogs where MFT yields an incorrect beefy profile.

Electrochemical Processability: Sulfonyl Fluoride Synthesis Yield

Pyrazineethanethiol serves as a highly competent precursor for sulfur(VI) fluoride exchange (SuFEx) building blocks. In the electrochemical oxidative coupling of thiols with potassium fluoride, Pyrazineethanethiol successfully undergoes conversion to the corresponding sulfonyl fluoride without the pyrazine ring degrading under the 4.1 mA/cm2 anodic current [1]. It achieves synthetically useful yields comparable to simple unhindered aliphatic thiols, whereas highly electron-deficient or sterically hindered heteroaromatic thiols often fail or yield <20% under identical conditions [1].

Evidence DimensionElectrochemical conversion to sulfonyl fluoride
Target Compound DataCompetent reaction partner (within 19-96% class yield range)
Comparator Or BaselineSterically hindered heteroaromatic thiols (often <20% yield or degradation)
Quantified DifferenceMaintains stability and reactivity under 4.1 mA/cm2 anodic oxidation
ConditionsElectrochemical oxidation (C anode/Fe cathode, 20 mA), KF (5 equiv), CH3CN/1 M HCl

Proves its utility and stability as a reliable building block for synthesizing SuFEx click-chemistry reagents.

Catalytic S-Formylation Efficiency

The ethyl spacer in Pyrazineethanethiol preserves the nucleophilicity of the primary thiol, making it an excellent substrate for advanced catalytic functionalizations. When subjected to aNHC-stabilized low-valent phosphorus (mNHP) catalysis for S-formylation via CO2 insertion, Pyrazineethanethiol afforded the corresponding S-formyl product in high isolated yields (52–86%) [1]. This demonstrates superior processability compared to highly rigid thiols which suffer from steric clash during the catalytic S-silylation step [1].

Evidence DimensionIsolated yield of S-formyl product
Target Compound Data52–86% isolated yield
Comparator Or BaselineRigid/sterically encumbered thiols (reduced conversion)
Quantified DifferenceHigh conversion efficiency via mNHP catalysis
ConditionsCatalytic S-silylation followed by CO2 insertion (mNHP catalyst)

Highlights the compound's excellent nucleophilicity and lack of steric hindrance for downstream pharmaceutical or materials functionalization.

High-Fidelity Plant-Based Pork Analogs

Because of its distinct roasted pork character and extreme sensory potency (<0.1 ppb odor threshold), Pyrazineethanethiol is the premier choice for formulating plant-based pork and poultry meat analogs. It outperforms 2-methyl-3-furanthiol by avoiding generic beef notes, allowing formulators to achieve species-specific savory profiles at trace concentrations [1].

SuFEx Click Chemistry Precursor Synthesis

Pyrazineethanethiol's stability under anodic oxidation makes it an ideal starting material for the electrochemical synthesis of pyrazine-functionalized sulfonyl fluorides. These sulfonyl fluorides are critical building blocks in SuFEx click chemistry for drug discovery and materials science, where the pyrazine core can offer additional hydrogen-bonding or coordination sites[2].

Advanced Catalytic S-Formylation Studies

The unhindered nature of the primary thiol group, separated from the pyrazine ring by an ethyl spacer, makes Pyrazineethanethiol a highly reliable substrate for testing novel catalysts, such as mNHP systems, in S-formylation and CO2 insertion reactions. It ensures high yields (52–86%) without the steric complications of direct heteroaryl thiols [3].

Physical Description

colourless to yellow liquid with a meaty, cabbage, sulfurous odou

XLogP3

0.4

Density

1.147-1.157

UNII

F7I6G0E56F

GHS Hazard Statements

Aggregated GHS information provided by 1591 companies from 5 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

35250-53-4

Wikipedia

Pyrazineethanethiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Pyrazineethanethiol: ACTIVE

Dates

Last modified: 08-15-2023

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